molecular formula C20H22N4O B2983213 4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinazoline CAS No. 2197486-88-5

4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinazoline

Cat. No.: B2983213
CAS No.: 2197486-88-5
M. Wt: 334.423
InChI Key: AYYCKNWBNXIYOG-UHFFFAOYSA-N
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Description

4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinazoline is a synthetic quinazoline derivative of significant interest in medicinal chemistry and drug discovery research. Quinazoline-based compounds are recognized as privileged scaffolds in pharmaceutical development, with documented biological activities including anticancer, antibacterial, antifungal, and anti-inflammatory properties . This compound features a quinazoline core, a structure present in over 200 naturally occurring alkaloids and numerous clinically approved drugs . The molecular architecture, which incorporates a piperidine linker and a methylpyridyloxy moiety, is characteristic of compounds designed to interact with specific enzymatic targets. Researchers investigating kinase inhibition pathways may find this compound particularly valuable, as quinazoline derivatives are well-established as tyrosine kinase inhibitors and epidermal growth factor receptor (EGFR) inhibitors . Several FDA-approved quinazoline-based drugs like Erlotinib, Gefitinib, and Lapatinib demonstrate the clinical relevance of this chemical class, particularly in oncology applications for treating various human cancers . This compound is provided strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should handle this material with appropriate precautions in laboratory settings.

Properties

IUPAC Name

4-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-15-5-4-10-21-20(15)25-13-16-8-11-24(12-9-16)19-17-6-2-3-7-18(17)22-14-23-19/h2-7,10,14,16H,8-9,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYCKNWBNXIYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=NC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinazoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinazoline and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce fully saturated derivatives.

Scientific Research Applications

4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinazoline involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Core Structure Influence: The quinazoline core (target compound) is distinct from the benzoimidazole () and trifluorobutanone () cores. Quinazolines are often associated with kinase inhibition, whereas benzoimidazole derivatives may target proton pumps or other enzymes . The trifluorobutanone group in the analog from could confer metabolic stability but may introduce reactivity concerns.
  • Substituent Effects: The shared piperidine-linked 3-methylpyridinyloxy-methyl group in the target compound and the trifluorobutanone analog () suggests similar spatial orientation for receptor binding. However, the quinazoline core’s planar aromatic system may enhance π-π stacking interactions compared to the non-aromatic trifluorobutanone. The sulfinyl group in the benzoimidazole compound () introduces chirality and polarity, which could affect solubility and target selectivity compared to the target compound.

Physicochemical and Pharmacokinetic Considerations

  • The target compound’s quinazoline core may balance hydrophilicity and lipophilicity.
  • Metabolic Stability : The 3-methylpyridine moiety in all three compounds may reduce oxidative metabolism, but the sulfinyl group in the benzoimidazole derivative () could increase susceptibility to enzymatic reduction .

Biological Activity

The compound 4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinazoline is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound features a quinazoline core substituted with a piperidine moiety and a 3-methylpyridine group linked through an ether bond. The structural complexity suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds related to quinazolines often exhibit a range of biological activities, including:

  • Anticancer properties
  • Antimicrobial effects
  • Anti-inflammatory activity
  • Enzyme inhibition

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as:

  • Receptors : Binding affinity studies suggest that this compound may act on various receptors involved in cell signaling pathways.
  • Enzymes : It may inhibit enzymes crucial for tumor growth or inflammation, impacting cellular processes.
  • DNA/RNA Interactions : The quinazoline structure allows for potential intercalation with nucleic acids, affecting replication and transcription processes.

Anticancer Activity

A study investigating the anticancer effects of similar quinazoline derivatives demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was primarily attributed to apoptosis induction and cell cycle arrest at the G2/M phase. This suggests that this compound could share similar mechanisms.

Antimicrobial Properties

Another research highlighted the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria. The findings indicated that modifications on the piperidine ring enhanced antibacterial potency, suggesting that structural optimization could improve the efficacy of this compound.

Structure-Activity Relationship (SAR)

The relationship between chemical structure and biological activity is crucial for understanding how modifications can enhance efficacy. Key aspects include:

Structural FeatureEffect on Activity
Quinazoline CoreEssential for receptor binding
Piperidine MoietyInfluences solubility and membrane permeability
3-MethylpyridineEnhances interaction with biological targets

Q & A

Q. What are the established synthetic routes for 4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinazoline, and what factors influence yield optimization?

  • Methodological Answer : The compound can be synthesized via cyclization of 2-aminobenzonitrile with nicotinoyl chloride hydrochloride in sulfolane, followed by phosphorylation with PCl₅ (46% yield) . Key factors affecting yield include:
  • Reaction temperature : Higher temperatures (e.g., 100°C) promote cyclization but may degrade sensitive intermediates.
  • Solvent choice : Polar aprotic solvents like sulfolane enhance reaction efficiency by stabilizing charged intermediates.
  • Purification : Flash chromatography is critical for isolating the product from byproducts like unreacted starting materials or phosphorylated side products .

Q. How are structure-activity relationships (SARs) evaluated for quinazoline derivatives in medicinal chemistry?

  • Methodological Answer : SAR studies typically involve:
  • Systematic substitution : Modifying the piperidine or pyridine moieties (e.g., introducing methyl groups) to assess effects on target binding .
  • In vitro assays : Testing derivatives against target enzymes (e.g., methionine aminopeptidase-1) using fluorescence-based activity assays .
  • Computational modeling : Docking studies with tools like AutoDock Vina to predict binding affinities and guide rational design .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data for quinazoline derivatives across different cell lines?

  • Methodological Answer : Contradictions may arise from off-target effects or cell-specific metabolic pathways. To address this:
  • Orthogonal assays : Combine enzymatic assays (e.g., IC₅₀ measurements) with phenotypic screens (e.g., apoptosis or proliferation assays) to confirm target specificity .
  • Metabolic profiling : Use LC-MS to quantify intracellular metabolite levels (e.g., ATP/ADP ratios) to rule out cytotoxicity-driven artifacts .
  • Gene knockdown : CRISPR/Cas9-mediated deletion of the putative target protein to validate mechanism-of-action .

Q. What experimental designs are optimal for assessing the environmental fate of quinazoline-based compounds?

  • Methodological Answer : Follow a tiered approach:
  • Phase 1 (Lab-scale) : Measure hydrolysis rates at varying pH (4–10) and UV stability under simulated sunlight .
  • Phase 2 (Microcosm) : Evaluate biodegradation in soil/water systems spiked with the compound, monitoring breakdown products via GC-MS .
  • Phase 3 (Ecotoxicity) : Use Daphnia magna or Lemna minor to assess acute/chronic toxicity, with EC₅₀ calculations for risk assessment .

Q. How can synthetic routes be optimized to reduce hazardous byproducts while maintaining scalability?

  • Methodological Answer : Implement green chemistry principles:
  • Catalyst selection : Replace PCl₅ with less toxic agents (e.g., POCl₃) to minimize hazardous waste .
  • Solvent recycling : Use membrane distillation to recover sulfolane, reducing solvent consumption by 60–70% .
  • Process intensification : Continuous flow reactors improve heat/mass transfer, enhancing yield and reducing reaction time .

Data Analysis & Validation

Q. What statistical methods are recommended for analyzing dose-response data in quinazoline bioactivity studies?

  • Methodological Answer :
  • Nonlinear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism .
  • Bootstrap resampling : Estimate confidence intervals for IC₅₀ values to account for variability in biological replicates .
  • ANOVA with post-hoc tests : Compare efficacy across derivatives, adjusting for multiple comparisons (e.g., Tukey’s HSD) .

Q. How should researchers validate the purity of this compound for pharmacological studies?

  • Methodological Answer :
  • HPLC-UV/ELSD : Use a C18 column (gradient: 10–90% acetonitrile in water) to detect impurities ≥0.1% .
  • NMR spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, checking for residual solvents (e.g., DMSO-d₆) .
  • Elemental analysis : Ensure C, H, N content matches theoretical values within ±0.4% .

Specialized Applications

Q. What strategies are effective for enhancing the blood-brain barrier (BBB) permeability of quinazoline derivatives?

  • Methodological Answer :
  • Lipophilicity optimization : Adjust logP to 2–3 via substituent modification (e.g., halogenation) .
  • P-glycoprotein inhibition : Co-administer with inhibitors (e.g., verapamil) to reduce efflux .
  • In situ perfusion : Quantify BBB penetration using rat models with LC-MS/MS quantification of brain-to-plasma ratios .

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